molecular formula C12H18ClN B13275433 [(3-Chlorophenyl)methyl](2-methylbutan-2-YL)amine

[(3-Chlorophenyl)methyl](2-methylbutan-2-YL)amine

Cat. No.: B13275433
M. Wt: 211.73 g/mol
InChI Key: IWXZDXBAXZLERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)methylamine is an organic compound with the molecular formula C12H18ClN It is a secondary amine with a chlorophenyl group and a methylbutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with 2-methyl-2-aminobutane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of (3-Chlorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Chlorophenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)methylamine
  • (2-Chlorophenyl)methylamine
  • (4-Chlorophenyl)methylamine

Uniqueness

(3-Chlorophenyl)methylamine is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the 2-methylbutan-2-yl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C12H18ClN/c1-4-12(2,3)14-9-10-6-5-7-11(13)8-10/h5-8,14H,4,9H2,1-3H3

InChI Key

IWXZDXBAXZLERW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.